molecular formula C17H22N2O4 B7788883 Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate

Cat. No. B7788883
M. Wt: 318.4 g/mol
InChI Key: QXLOVPXUZAOKBL-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Compounds

    Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate is used in the synthesis of novel compounds like (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, which has unique fluorescence properties (Memeo, Distante, & Quadrelli, 2014).

  • Key Intermediate in Biotin Synthesis

    It acts as a key intermediate in the synthesis of biotin, a water-soluble vitamin involved in the metabolic cycle, including the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Enantioselective Synthesis

    The compound is used in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant amino acid (Pajouhesh et al., 2000).

  • Anticancer Research

    In the field of anticancer research, derivatives of Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate have been synthesized and evaluated, though they showed moderate activity against certain cancer cell lines (Carbone et al., 2013).

  • Medicinal Organometallic Chemistry

    The compound is also used in medicinal organometallic chemistry, notably in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives (Patra, Merz, & Metzler‐Nolte, 2012).

  • Peptide Chemistry

    It serves as an important building block in peptide chemistry, including the synthesis of amino acid derivatives and polymorphs with potential applications in drug development and material science (Gao, Sanda, & Masuda, 2003).

  • Corrosion Inhibition

    Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate derivatives have been studied as corrosion inhibitors, showing high efficacy in protecting steel against corrosion in acidic environments (Missoum et al., 2013).

properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLOVPXUZAOKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Lesma, R Cecchi, A Cagnotto, M Gobbi… - The Journal of …, 2013 - ACS Publications
The synthesis of novel spirocyclic lactams, embodying d-tryptophan (Trp) amino acid as the central core and acting as peptidomimetics, is presented. It relies on the strategic …
Number of citations: 22 pubs.acs.org
P Pandey, S Tiwari - Pharma Innov, 2020 - thepharmajournal.com
Chenopodium album (L.) commonly known as Bathua belonging to the family Chenopodiaceae. It is a very common weedy herb. The plants have many medicinal properties being used …
Number of citations: 2 www.thepharmajournal.com
X Li, ES Inks, X Li, J Hou, CJ Chou… - Journal of medicinal …, 2014 - ACS Publications
In our previous study, we designed and synthesized a novel series of N-hydroxycinnamamide-based HDAC inhibitors (HDACIs), among which the representative compound 14a …
Number of citations: 79 pubs.acs.org
CJ Nalbandian - 2018 - search.proquest.com
Inspired by atropisomerism and examples of differential biology displayed by enantiomeric compounds, I set out to develop a late stage regioselective functionalization of known kinase …
Number of citations: 4 search.proquest.com

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